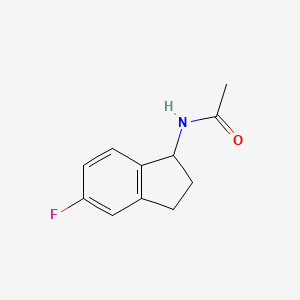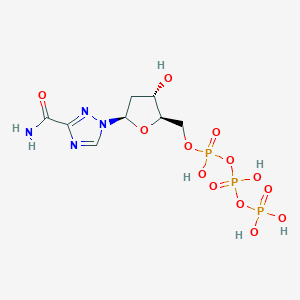![molecular formula C14H12F15NO4S<br>C7F15SO2N(C2H5)CH2CH2OC(O)CH=CH2 B13419144 2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester CAS No. 59071-10-2](/img/structure/B13419144.png)
2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE is a fluorinated acrylate compound with the molecular formula C14H12F15NO4S and a molecular weight of 575.29 g/mol . This compound is known for its unique chemical properties, including high thermal stability and resistance to solvents, making it valuable in various industrial applications .
Métodos De Preparación
The synthesis of 2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE involves several steps. One common method includes the reaction of ethyl acrylate with pentadecafluoroheptyl sulfonyl chloride in the presence of a base, such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques like column chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The acrylate group can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE involves its ability to form strong covalent bonds with other molecules, leading to the formation of stable polymers . The fluorinated tail provides hydrophobic properties, while the acrylate group allows for polymerization . These properties make it effective in creating materials with unique surface characteristics and high durability .
Comparación Con Compuestos Similares
2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE is unique due to its combination of a fluorinated tail and an acrylate group. Similar compounds include:
2-[ETHYL[(HEPTAFLUOROPROPYL)SULPHONYL]AMINO]ETHYL ACRYLATE: This compound has a shorter fluorinated tail, resulting in different physical properties.
2-[ETHYL[(NONAFLUOROBUTYL)SULPHONYL]AMINO]ETHYL ACRYLATE: Another similar compound with a different fluorinated tail length, affecting its chemical behavior.
These comparisons highlight the importance of the fluorinated tail length in determining the compound’s properties and applications .
Propiedades
Número CAS |
59071-10-2 |
|---|---|
Fórmula molecular |
C14H12F15NO4S C7F15SO2N(C2H5)CH2CH2OC(O)CH=CH2 |
Peso molecular |
575.29 g/mol |
Nombre IUPAC |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C14H12F15NO4S/c1-3-7(31)34-6-5-30(4-2)35(32,33)14(28,29)12(23,24)10(19,20)8(15,16)9(17,18)11(21,22)13(25,26)27/h3H,1,4-6H2,2H3 |
Clave InChI |
IIEYFHNUKYSWAV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)

